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Compound of Interest

Compound Name: Crelosidenib

Cat. No.: B10856147 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical potency of two targeted

therapies, Crelosidenib and Ivosidenib, in models of isocitrate dehydrogenase 1 (IDH1)

R132H mutant cancers. The information presented is supported by experimental data to aid in

research and drug development decisions.

Executive Summary
Both Crelosidenib (LY3410738) and Ivosidenib (AG-120) are potent and selective inhibitors of

the mutant IDH1 enzyme, a key driver in several cancers including acute myeloid leukemia

(AML), cholangiocarcinoma, and glioma. Preclinical data indicates that Crelosidenib
demonstrates greater potency in inhibiting the IDH1-R132H mutation compared to Ivosidenib.

This is evidenced by a lower half-maximal inhibitory concentration (IC50) value in biochemical

assays. Both compounds effectively reduce the oncometabolite 2-hydroxyglutarate (2-HG) in

cellular and in vivo models, leading to the reversal of the oncogenic effects of the IDH1

mutation.

Data Presentation: Potency Against IDH1-R132H
Compound Target Assay Type IC50 (nM) Reference

Crelosidenib IDH1-R132H Biochemical 6.27 [1]

Ivosidenib IDH1-R132H Biochemical 12 [1]
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Signaling Pathway and Mechanism of Action
The IDH1-R132H mutation confers a neomorphic enzymatic activity, converting α-ketoglutarate

(α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[2] High levels of 2-HG competitively

inhibit α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular

differentiation.[2] Crelosidenib and Ivosidenib are small molecule inhibitors that target the

mutant IDH1 enzyme, blocking the production of 2-HG and thereby restoring normal cellular

processes.[1] Downstream signaling pathways implicated in IDH1-mutant cancers include the

Wnt/β-catenin and AKT-mTOR pathways.
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Caption: IDH1-R132H signaling and inhibitor action.

Experimental Protocols
Biochemical IDH1-R132H Inhibition Assay
This protocol outlines a common method for determining the in vitro potency of inhibitors

against the mutant IDH1-R132H enzyme. The assay measures the consumption of NADPH, a

cofactor in the enzymatic reaction, which is coupled to a fluorescent reporter system.

Materials:

Recombinant human IDH1-R132H enzyme

NADPH

α-ketoglutarate (α-KG)

Diaphorase

Resazurin

Assay buffer (e.g., Tris-HCl, MgCl2, NaCl, BSA)

Test compounds (Crelosidenib, Ivosidenib) dissolved in DMSO

384-well black plates

Plate reader with fluorescence detection capabilities

Procedure:

Prepare serial dilutions of the test compounds in assay buffer.

Add a fixed amount of IDH1-R132H enzyme to each well of the 384-well plate.

Add the diluted test compounds to the wells and incubate for a defined period (e.g., 15-30

minutes) at room temperature to allow for inhibitor binding.
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Initiate the enzymatic reaction by adding a substrate mixture containing α-KG and NADPH.

Simultaneously, add the detection reagents, diaphorase and resazurin.

Immediately begin kinetic reading of fluorescence (Excitation: ~530-560 nm, Emission: ~590

nm) at regular intervals for a specified duration (e.g., 30-60 minutes).

The rate of NADPH consumption is inversely proportional to the fluorescence signal.

Calculate the percent inhibition for each compound concentration relative to a DMSO control

(0% inhibition) and a no-enzyme control (100% inhibition).

Determine the IC50 value by fitting the dose-response curve using a suitable software.
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Caption: Workflow for the biochemical IDH1 inhibition assay.

Cellular 2-Hydroxyglutarate (2-HG) Measurement Assay
This protocol describes a method to quantify the levels of the oncometabolite 2-HG in cancer

cells expressing the IDH1-R132H mutation following treatment with inhibitors. This assay is

crucial for assessing the cellular activity of the compounds.

Materials:
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IDH1-R132H mutant cancer cell line (e.g., U87-MG, HT1080)

Cell culture medium and supplements

Test compounds (Crelosidenib, Ivosidenib) dissolved in DMSO

96-well cell culture plates

Reagents for cell lysis and protein precipitation (e.g., methanol, perchloric acid)

2-HG measurement kit (colorimetric or fluorometric) or LC-MS/MS system

Plate reader or LC-MS/MS instrument

Procedure:

Seed the IDH1-R132H mutant cells in a 96-well plate and allow them to adhere overnight.

Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 24-72

hours).

After treatment, collect the cell culture medium and/or lyse the cells.

For intracellular 2-HG measurement, deproteinize the cell lysates by adding a precipitating

agent (e.g., cold methanol) and centrifuging to remove the protein pellet.

Transfer the supernatant containing the metabolites to a new plate or vial.

For Kit-based Assay: Follow the manufacturer's instructions to mix the sample with the

reaction buffer and enzyme mix. Incubate and measure the absorbance or fluorescence.

For LC-MS/MS Analysis: Prepare the samples according to the specific LC-MS/MS protocol,

which may involve derivatization. Analyze the samples using an LC-MS/MS system to

separate and quantify 2-HG.

Generate a standard curve using known concentrations of 2-HG.

Calculate the concentration of 2-HG in the samples based on the standard curve.
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Determine the EC50 value, the concentration of the inhibitor that causes a 50% reduction in

2-HG levels.

Quantification
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Caption: Workflow for cellular 2-HG measurement.

Conclusion
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Based on the available preclinical data, Crelosidenib exhibits higher potency against the

IDH1-R132H mutation in biochemical assays compared to Ivosidenib. Both inhibitors effectively

reduce the production of the oncometabolite 2-HG in cellular models, which is the key

mechanism for their anti-cancer activity. Further head-to-head studies in various preclinical

models are warranted to fully elucidate the comparative efficacy of these two promising

targeted therapies. The experimental protocols provided in this guide offer a framework for

conducting such comparative studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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